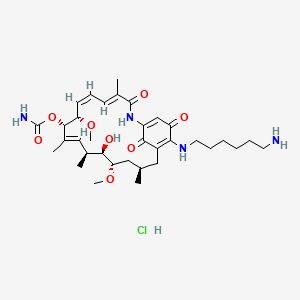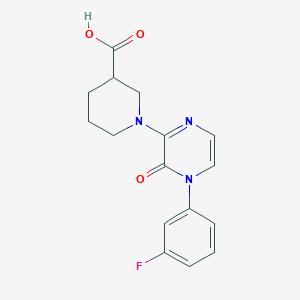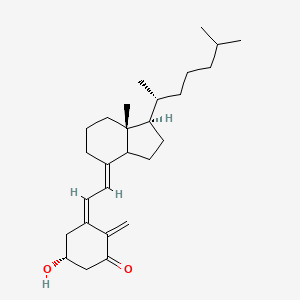
N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a morpholine ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide typically involves the reaction of 4-trifluoromethylbenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or morpholine derivatives.
Scientific Research Applications
N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and trifluoromethyl group contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Morpholin-4-yl-propyl)-3-trifluoromethyl-benzamide
- N-(3-Morpholin-4-yl-propyl)-2-trifluoromethyl-benzamide
- N-(3-Morpholin-4-yl-propyl)-4-fluorobenzamide
Uniqueness
N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide stands out due to the presence of the trifluoromethyl group at the para position of the benzamide ring, which enhances its lipophilicity and metabolic stability.
Properties
CAS No. |
942473-87-2 |
|---|---|
Molecular Formula |
C15H19F3N2O2 |
Molecular Weight |
316.32 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)13-4-2-12(3-5-13)14(21)19-6-1-7-20-8-10-22-11-9-20/h2-5H,1,6-11H2,(H,19,21) |
InChI Key |
RPERVVOWOLYFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)
![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)



![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)

![(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11828382.png)
![(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828390.png)

